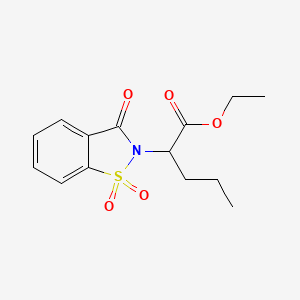
Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 55358 is a compound of significant interest in the field of medicinal chemistryThis compound belongs to the class of indenoisoquinolines, which are synthetic and chemically stable, making them advantageous over other topoisomerase I inhibitors .
Métodos De Preparación
The synthesis of NSC 55358 involves multiple steps, starting with the preparation of the indenoisoquinoline core. This core is typically synthesized through a series of condensation reactions involving aromatic aldehydes and ketones. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the indenoisoquinoline structure. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
NSC 55358 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the indenoisoquinoline core.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce NSC 55358, leading to the formation of reduced analogs.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, resulting in the formation of substituted indenoisoquinolines
Aplicaciones Científicas De Investigación
NSC 55358 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase I inhibition and to develop new synthetic methodologies for indenoisoquinolines.
Biology: NSC 55358 is employed in biological studies to understand its effects on cellular processes, particularly DNA replication and repair.
Medicine: The compound is being investigated for its potential as an anticancer agent.
Mecanismo De Acción
NSC 55358 exerts its effects by selectively trapping topoisomerase I-DNA cleavage complexes. This trapping prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets involved include the topoisomerase I enzyme and the DNA substrate. The pathway involves the stabilization of the topoisomerase I-DNA complex, which is crucial for its anticancer activity .
Comparación Con Compuestos Similares
NSC 55358 is compared with other indenoisoquinolines such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share a similar mechanism of action but differ in their chemical stability, specificity for topoisomerase I cleavage sites, and resistance to efflux pumps. NSC 55358 is unique due to its prolonged drug action and differential targeting of cancer cell genomes .
Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds are part of the same class of indenoisoquinolines and are being explored for their potential in cancer therapy .
Propiedades
Número CAS |
7501-66-8 |
|---|---|
Fórmula molecular |
C14H17NO5S |
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)pentanoate |
InChI |
InChI=1S/C14H17NO5S/c1-3-7-11(14(17)20-4-2)15-13(16)10-8-5-6-9-12(10)21(15,18)19/h5-6,8-9,11H,3-4,7H2,1-2H3 |
Clave InChI |
ZBLWBROJIZFBDD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)OCC)N1C(=O)C2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
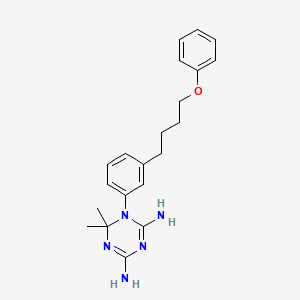
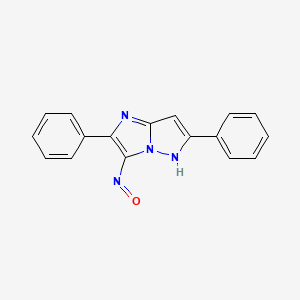

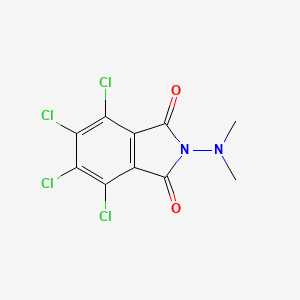
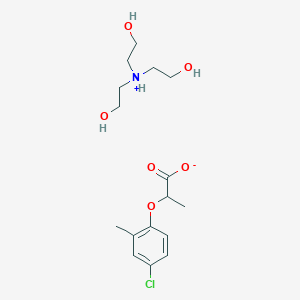
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
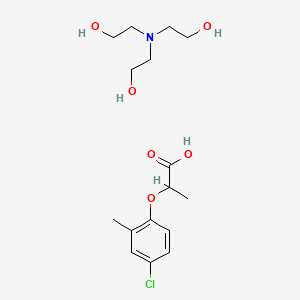
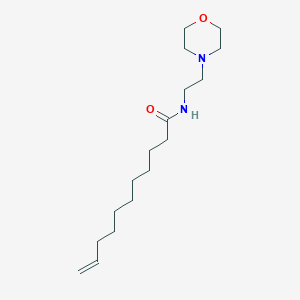

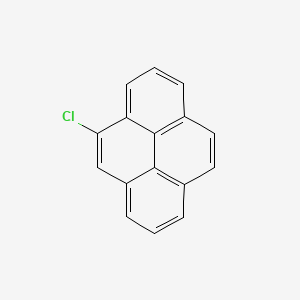
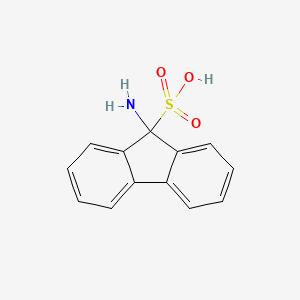
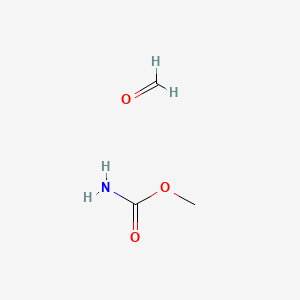
![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
